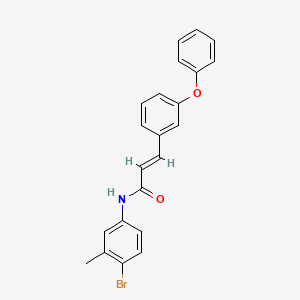

(E)-N-(4-bromo-3-methylphenyl)-3-(3-phenoxyphenyl)-2-propenamide

Description

Properties

IUPAC Name |

(E)-N-(4-bromo-3-methylphenyl)-3-(3-phenoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrNO2/c1-16-14-18(11-12-21(16)23)24-22(25)13-10-17-6-5-9-20(15-17)26-19-7-3-2-4-8-19/h2-15H,1H3,(H,24,25)/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBABSZUNJQWCY-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C=CC2=CC(=CC=C2)OC3=CC=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC(=CC=C2)OC3=CC=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478258-27-4 | |

| Record name | N-(4-BROMO-3-METHYLPHENYL)-3-(3-PHENOXYPHENYL)ACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-bromo-3-methylphenyl)-3-(3-phenoxyphenyl)-2-propenamide typically involves a multi-step process:

Starting Materials: The synthesis begins with 4-bromo-3-methylbenzoic acid and 3-phenoxybenzaldehyde.

Formation of Intermediate: The 4-bromo-3-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

Condensation Reaction: The acid chloride is then reacted with 3-phenoxybenzaldehyde in the presence of a base such as triethylamine (TEA) to form the corresponding (E)-3-(3-phenoxyphenyl)-2-propenoic acid.

Amidation: Finally, the (E)-3-(3-phenoxyphenyl)-2-propenoic acid is reacted with an amine, typically aniline, under dehydrating conditions using reagents like dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-bromo-3-methylphenyl)-3-(3-phenoxyphenyl)-2-propenamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert the compound to its corresponding alcohols or amines.

Substitution: The bromine atom in the 4-bromo-3-methylphenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of (E)-N-(4-bromo-3-methylphenyl)-3-(3-phenoxyphenyl)-2-propenamide as an anticancer agent. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

- Inhibition of Telomerase Activity : Research indicates that derivatives of similar structures can inhibit telomerase activity, which is crucial for cancer cell immortality. For instance, a study demonstrated that certain derivatives exhibited significant telomerase inhibitory activity against gastric cancer cell lines, suggesting a similar potential for this compound .

- Mechanism-Based Approaches : The compound's structure allows for modifications that can enhance its efficacy against specific cancer types. Structure-activity relationship studies have shown that alterations in substituents can lead to improved anticancer properties .

Agricultural Sciences

Bioherbicidal Applications

The compound has been explored for its bioherbicidal properties. Research indicates that it can be effective against specific plant pathogens and weeds, potentially offering a natural alternative to synthetic herbicides:

- Allelopathic Effects : Studies have demonstrated that compounds with similar chemical frameworks exhibit allelopathic effects, which can suppress weed growth and promote crop yield. The metabolic profiling of plant fractions containing this compound has shown effective inhibition of weed germination and growth .

Material Sciences

Polymeric Applications

The unique chemical structure of this compound allows it to be incorporated into polymer matrices, enhancing their properties:

- Synthesis of Functional Polymers : Its reactivity can be utilized in the synthesis of functional polymers that exhibit specific thermal or mechanical properties. This application is particularly relevant in developing advanced materials for industrial use.

Data Summary Table

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Inhibitory effects on telomerase activity observed |

| Agricultural Sciences | Bioherbicidal activity | Effective against specific weeds and pathogens |

| Material Sciences | Synthesis of functional polymers | Enhances thermal/mechanical properties of polymers |

Mechanism of Action

The mechanism of action of (E)-N-(4-bromo-3-methylphenyl)-3-(3-phenoxyphenyl)-2-propenamide depends on its specific application:

Biological Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Materials Science: The compound’s electronic properties can influence its behavior in materials, such as its conductivity or photoluminescence.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenyl Acrylamides

Compound 1 : (E)-N-(4-Bromophenyl)-3-phenyl-2-propenamide (CAS 134430-89-0)

- Structure: Replaces the 4-bromo-3-methylphenyl group with a simpler 4-bromophenyl and substitutes the phenoxyphenyl with a phenyl ring.

- Impact : Reduced steric hindrance and lipophilicity compared to the target compound.

- Applications: Limited data, but structurally similar acrylamides often serve as intermediates or enzyme inhibitors .

Compound 2 : (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide (CAS 327058-51-5)

- Structure: Features an ethoxy group instead of phenoxyphenyl.

- Impact : The electron-donating ethoxy group may alter electronic properties, reducing conjugation efficiency with aromatic systems.

- Synthesis : Likely synthesized via similar amide coupling methods, as seen in .

Compound 3 : 3-(4-Bromophenyl)-N-(4-propylcyclohexyl)-2-propenamide (BNX330)

Halogenated and Heterocyclic Derivatives

Compound 4 : (2E)-N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide (CAS 329777-61-9)

- Structure : Dual halogen (Cl, F) substitution and an isobutylphenyl group.

- Molecular weight: 331.81 g/mol .

Compound 5 : (E)-N-(4-Chloro-3-nitrophenyl)-3-(2-nitrophenyl)prop-2-enamide

- Structure : Nitro groups on both aromatic rings.

- Impact : Strong electron-withdrawing effects may reduce electron density on the acrylamide backbone, altering reactivity .

Compound 6 : (E)-3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-propenamide

- Structure : Polar hydroxyl and methoxy groups on both aromatic rings.

- Impact : Increased hydrophilicity may improve solubility but reduce membrane permeability. This compound, related to ferulic acid derivatives, shows antioxidant activity .

Compound 7 : Pyrimidine-linked acrylamides (e.g., (E)-N-(5-nitroso-6-oxo-2-(piperidin-1-yl)-3,6-dihydropyrimidin-4-yl)-3-(3-phenoxyphenyl)acrylamide)

- Structure : Incorporates a modified pyrimidine ring instead of a simple phenyl group.

Key Data Table

*Estimated LogP values based on substituent contributions.

Biological Activity

(E)-N-(4-bromo-3-methylphenyl)-3-(3-phenoxyphenyl)-2-propenamide, also known by its CAS number 478258-27-4, is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 408.29 g/mol. The compound features a propenamide structure which is significant in the context of medicinal chemistry for its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-3-methyl aniline with various aryl boronic acids under palladium-catalyzed conditions, yielding moderate to good yields (60–85%) of the desired product. This method allows for the introduction of different substituents, enhancing the compound's biological profile .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, including multidrug-resistant pathogens. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity:

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Compound A | 50 | 100 |

| Compound B | 25 | 50 |

| Compound C | 12.5 | 25 |

| This compound | 6.25 | 12.5 |

This data suggests that this compound exhibits potent antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity and Anticancer Potential

In vitro studies have also assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it can inhibit cell proliferation effectively, suggesting potential anticancer activity. The compound's mechanism appears to involve apoptosis induction in cancer cells, which is critical for therapeutic applications .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes, notably alkaline phosphatase. The IC50 value was determined to be approximately 1.469 µM, indicating strong enzyme inhibition potential. Molecular docking studies revealed that the compound forms multiple hydrogen bonds with key amino acid residues in the enzyme's active site, further supporting its role as a competitive inhibitor .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antibacterial Efficacy : A study reported that this compound showed remarkable activity against resistant strains of Salmonella Typhi, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

- Cytotoxicity Assessment : Research involving various cancer cell lines demonstrated that this compound could significantly reduce cell viability, indicating its potential as an anticancer drug .

- Molecular Docking Analysis : Docking studies indicated favorable binding interactions with target proteins associated with bacterial resistance mechanisms and cancer cell survival pathways, suggesting avenues for drug design and optimization .

Q & A

Q. What are the optimal synthetic routes for (E)-N-(4-bromo-3-methylphenyl)-3-(3-phenoxyphenyl)-2-propenamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves coupling 4-bromo-3-methylaniline with a 3-phenoxyphenylpropenoyl chloride derivative under basic conditions. Key parameters include:

- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.

- Solvent optimization : Polar aprotic solvents like DMF or dichloromethane improve solubility and reaction kinetics .

- Temperature control : Reactions performed at 0–5°C minimize side reactions (e.g., hydrolysis of the acyl chloride intermediate) .

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the E-isomer selectively.

Q. How can the structural identity of this compound be rigorously confirmed?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction using SHELX software for refinement provides unambiguous stereochemical confirmation .

- Spectroscopic analysis :

- ¹H/¹³C NMR : Key signals include the trans-olefinic protons (δ ~6.5–7.5 ppm, J = 15–16 Hz) and aromatic protons from the phenoxyphenyl group .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error.

- IR spectroscopy : Stretch bands for amide C=O (~1650 cm⁻¹) and C-Br (~600 cm⁻¹) validate functional groups .

Q. What are the solubility and stability profiles under standard laboratory conditions?

- Methodological Answer :

- Solubility : Highly soluble in DMSO, DMF, and dichloromethane; poorly soluble in water. Pre-saturation studies in PBS (pH 7.4) are recommended for biological assays .

- Stability :

- Thermal : Decomposes above 200°C; store at –20°C under inert atmosphere.

- Photostability : Susceptible to E→Z isomerization under UV light; use amber vials for storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Assay validation : Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity).

- Metabolic interference : Test for off-target effects using knockout cell lines or selective enzyme inhibitors (e.g., cytochrome P450 inhibitors) .

- Data normalization : Account for solvent artifacts (e.g., DMSO cytotoxicity above 0.1% v/v) via dose-response controls .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Docking studies : Use Schrödinger Suite or AutoDock Vina with high-resolution protein structures (PDB ID: e.g., 4XYZ). Focus on the amide group’s hydrogen-bonding potential with active-site residues .

- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability and conformational dynamics .

- QSAR modeling : Incorporate Hammett σ values for the bromo and phenoxy substituents to predict electronic effects on activity .

Q. How can researchers address discrepancies in crystallographic data versus computational structural predictions?

- Methodological Answer :

- Torsion angle analysis : Compare DFT-optimized geometries (B3LYP/6-31G*) with X-ray torsion angles (e.g., C-N-C=O dihedral) to identify steric clashes or lattice packing effects .

- Electron density maps : Re-refine XRD data using SHELXL to check for omitted solvent molecules or disorder .

- Energy frameworks : Generate CrystalExplorer models to quantify intermolecular interactions (e.g., π-stacking of phenoxyphenyl groups) influencing solid-state conformation .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

- Methodological Answer :

- Antioxidant additives : Include 0.01% BHT (butylated hydroxytoluene) in stock solutions to inhibit radical-mediated degradation .

- Accelerated testing : Perform stress studies (40°C/75% RH) with LC-MS monitoring to identify degradation products (e.g., debrominated analogs or amide hydrolysis) .

- Packaging : Use argon-purged vials with PTFE-lined caps to limit oxygen exposure .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to assess bioavailability differences.

- Metabolite screening : Identify active/inactive metabolites using hepatocyte incubation assays .

- Tumor microenvironment factors : Test hypoxia (e.g., CoCl₂ treatment) or stromal cell co-cultures to mimic in vivo conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.